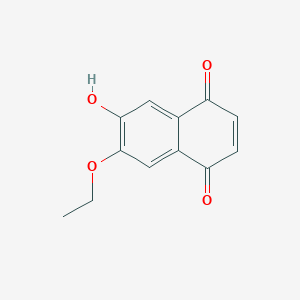![molecular formula C13H17NO2 B11888166 (3H-Spiro[isobenzofuran-1,4'-piperidin]-3-yl)methanol](/img/structure/B11888166.png)
(3H-Spiro[isobenzofuran-1,4'-piperidin]-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3H-Spiro[isobenzofuran-1,4’-piperidin]-3-yl)methanol is a chemical compound characterized by a spirocyclic structure, which includes an isobenzofuran moiety fused to a piperidine ring. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3H-Spiro[isobenzofuran-1,4’-piperidin]-3-yl)methanol typically involves the reaction of isobenzofuran derivatives with piperidine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the isobenzofuran, followed by nucleophilic attack on the piperidine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3H-Spiro[isobenzofuran-1,4’-piperidin]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
(3H-Spiro[isobenzofuran-1,4’-piperidin]-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3H-Spiro[isobenzofuran-1,4’-piperidin]-3-yl)methanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to receptors or enzymes, modulating their activity. This interaction can influence various biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3H-Spiro[isobenzofuran-1,4’-piperidin]-3-one: A closely related compound with a similar spirocyclic structure.
3H-Spiro[isobenzofuran-1,4’-piperidine] hydrochloride: Another related compound with slight structural differences.
Uniqueness
(3H-Spiro[isobenzofuran-1,4’-piperidin]-3-yl)methanol is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
spiro[1H-2-benzofuran-3,4'-piperidine]-1-ylmethanol |
InChI |
InChI=1S/C13H17NO2/c15-9-12-10-3-1-2-4-11(10)13(16-12)5-7-14-8-6-13/h1-4,12,14-15H,5-9H2 |
Clé InChI |
NPXNRVJZKSOYFA-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12C3=CC=CC=C3C(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


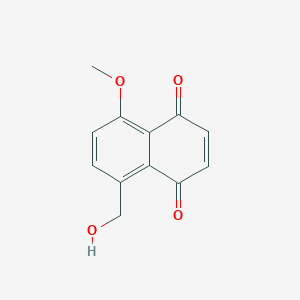
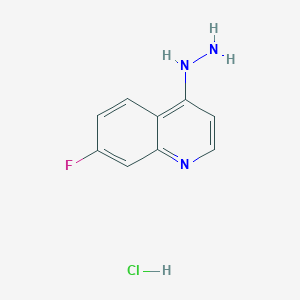

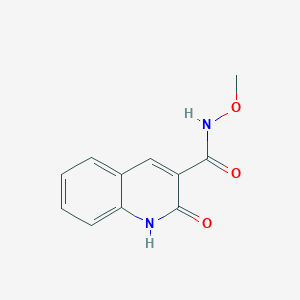
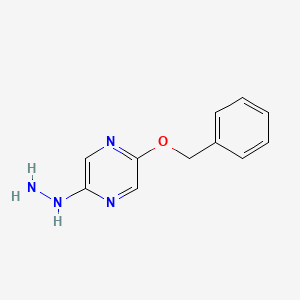


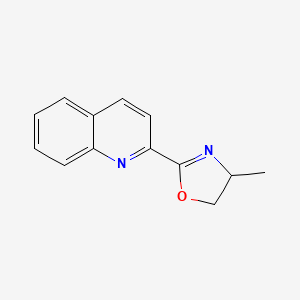
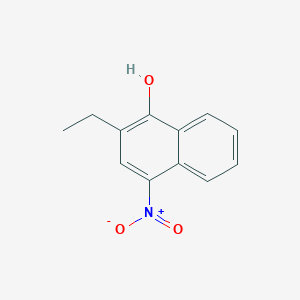
![7-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11888137.png)
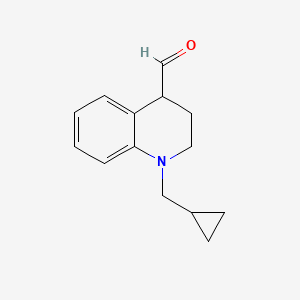
![Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate](/img/structure/B11888153.png)
